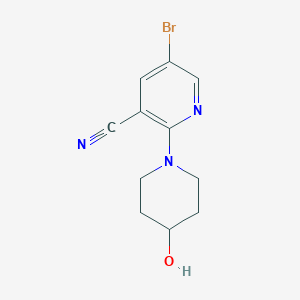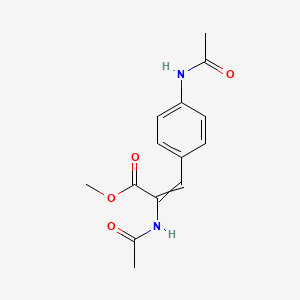
3-Methyl-4-(thiophen-3-yl)benzaldehyde
Overview
Description
3-Methyl-4-(thiophen-3-yl)benzaldehyde is a compound of interest in scientific research due to its unique physical and chemical properties.
Preparation Methods
The synthesis of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-4-(thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and diazonium salts for diazo coupling . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Scientific Research Applications
3-Methyl-4-(thiophen-3-yl)benzaldehyde has numerous applications in scientific research. In material science, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In pharmaceuticals, it serves as a precursor for the synthesis of various biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties . Additionally, it has applications in agriculture as a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical precursor, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivative compound being studied.
Comparison with Similar Compounds
3-Methyl-4-(thiophen-3-yl)benzaldehyde can be compared to other thiophene derivatives, such as 2-substituted thiophene and 2,3,4-trisubstituent thiophene . These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
3-methyl-4-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-6-10(7-13)2-3-12(9)11-4-5-14-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKDSKQWDRTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidopropanoate](/img/structure/B1405824.png)
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1405828.png)
![3-(Tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B1405830.png)

![6-(Trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B1405834.png)





